molecular formula C6H14ClNO5 B7822972 D-Galactosamine hydrochloride

D-Galactosamine hydrochloride

Cat. No. B7822972
M. Wt: 215.63 g/mol
InChI Key: CBOJBBMQJBVCMW-NQZVPSPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactosamine hydrochloride is an amino sugar derivative of D-galactose . It acts as an RNA synthesis inhibitor and has hepatotoxic traits . It promotes adherence of polymorphonuclear leukocytes to endothelial cells, increasing superoxide production .


Synthesis Analysis

D-Galactosamine is synthesized from galactose . A paper discusses the synthesis of diosgenyl β-D-glycosaminosides (D-gluco and D-galacto), which possess a 2-amino group . Another paper presents a new synthesis of D-galactosamine from D-glucosamine .


Molecular Structure Analysis

D-Galactosamine hydrochloride has the molecular formula C6H13NO5 . It is an aldohexose (2-Amino-2-deoxygalactose) in which the hydroxyl group at position 2 is replaced by an amino group .


Chemical Reactions Analysis

D-Galactosamine hydrochloride is a specific hepatotoxic agent metabolized particularly in hepatocytes . It prevents the production of liver RNA via the production of uridine diphosphate hexosamines .


Physical And Chemical Properties Analysis

D-Galactosamine hydrochloride appears as a white powder . It has a melting point range of 172 - 180 °C . It is soluble in water, with a solubility of 50 mg/mL .

Scientific Research Applications

1. Immunopathology Studies

D-Galactosamine hydrochloride has been used to induce liver disease in rats, resembling drug-induced hepatitis in humans. This model is instrumental in studying the inflammatory response, including the proliferation of fat-storing cells and the role of various lymphocyte subsets and macrophages in liver disease (Jonker et al., 1990).

2. Extracellular Matrix Research

Another application of D-Galactosamine hydrochloride is in the study of extracellular matrix components in acute liver disease. This compound is used to investigate changes in hepatic extracellular matrix components, such as fibronectin, laminin, and various types of collagen, after liver cell necrosis (Jonker et al., 1992).

3. Hepatotoxicity and Liver Failure Models

D-Galactosamine hydrochloride serves as a critical component in creating animal models for studying fulminant hepatic failure and hepatotoxicity. Its ability to produce biochemical and morphological hepatic injury similar to human conditions has been invaluable in research (Watanabe et al., 1979).

4. Studies on Golgi Apparatus and Protein Secretion

Research also focuses on D-Galactosamine's impact on the Golgi apparatus and protein secretion in rat liver. Its administration leads to significant changes in the secretion times for glycoproteins and affects the Golgi apparatus's enzyme activities (Bauer et al., 1974).

5. Evaluation of Antioxidant Activities

In more recent studies, D-Galactosamine is used to induce oxidative stress in rats, providing a platform to test the antioxidant activities of various compounds. This approach helps in identifying potential hepatoprotective agents (Cynthia Shankari & Prabhu, 2022).

6. Mitochondrial and Microsomal Function Studies

D-Galactosamine is instrumental in studies examining mitochondrial and microsomal function in liver disease. Researchers have used it to observe the effectiveness of certain treatments in stabilizing these functions during liver damage (Devaki et al., 2009).

7. Exploring Acute-Phase Response

Significantly, D-Galactosamine has been used to study the acute-phase response in mice, particularly its role in sensitizing to endotoxin and tumor necrosis factor-alpha. These studies help to understand the protective mechanisms against liver injury (Alcorn et al., 1992).

Mechanism of Action

D-Galactosamine hydrochloride primarily causes liver injury by the generation of free radicals and depletion of UTP nucleotides . It prevents the production of liver RNA via the production of uridine diphosphate hexosamines .

Safety and Hazards

D-Galactosamine hydrochloride may cause eye irritation, skin irritation, and irritation of the digestive tract . It may also cause respiratory tract irritation . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

D-Galactosamine hydrochloride has been used with lipopolysaccharides (LPS) to induce models of acute hepatic failure (LPS/D-GalN-induced liver injury, hepatitis) for therapeutic research to find new drugs .

properties

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-NQZVPSPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1772-03-8
Record name Galactosamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1772-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Galactosamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name GALACTOSAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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